molecular formula C16H23N3O3 B1279794 tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate CAS No. 478798-20-8

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate

Cat. No. B1279794
CAS RN: 478798-20-8
M. Wt: 305.37 g/mol
InChI Key: OOSDQQQVRDJXHJ-UHFFFAOYSA-N
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Description

“tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate” is a chemical compound with the molecular formula C16H23N3O3 . It has been studied for its anticorrosive activity .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Molecular Structure Analysis

The molecular weight of “tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate” is 305.372 Da, and its monoisotopic mass is 305.173950 Da .


Chemical Reactions Analysis

The compound has been studied for its corrosion inhibition property. Electrochemical, quantum chemical, and surface characterization studies at elevated temperatures (303–333 K) for carbon steel in 1M HCl solution have been conducted . The corrosion inhibition depends on concentration, as concentration also increases inhibition efficiency due to the strong and spontaneous adsorption on the metal’s surface .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H23N3O3 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Biological Evaluation

This compound and its derivatives have been synthesized and evaluated for their biological activities . They have been found to be moderately active against several microorganisms . The antibacterial activities were tested against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Synthesis of Novel Organic Compounds

Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Anticorrosive Behaviour

The compound has been studied for its anticorrosive activity . Electrochemical, quantum chemical, and surface characterization studies at elevated temperatures (303–333 K) for carbon steel in 1M HCl solution studied this molecule’s corrosion inhibition property . The TBMPCPC may be able to effectively protect the steel plate surface with an inhibition efficiency of 91.5 % at 25 ppm in corrosive media .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

PROTAC Development

The compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

X-ray Diffraction Studies

The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .

properties

IUPAC Name

tert-butyl N-[4-(piperazine-1-carbonyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSDQQQVRDJXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474224
Record name tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate

CAS RN

478798-20-8
Record name tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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